molecular formula C20H24N2O2 B4439653 N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4439653
M. Wt: 324.4 g/mol
InChI Key: PNDHZBFISZBCNE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound of interest in various fields of chemistry and pharmacology. While specific studies directly addressing this compound were not found, related research provides insights into similar compounds, showcasing methodologies and properties that could be relevant to N-(2-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide.

Synthesis Analysis

The synthesis of related compounds involves sophisticated chemical processes aimed at achieving selectivity, potency, and desirable physicochemical properties. For instance, the design and synthesis of histone deacetylase inhibitors involve multi-step chemical reactions to obtain compounds with specific biological activities (Zhou et al., 2008). Similarly, compounds with complex benzamide structures are synthesized through carefully designed routes to ensure the introduction of desired functional groups and stereochemistry.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often analyzed using X-ray crystallography, NMR spectroscopy, and computational methods to determine their configuration, conformation, and electronic properties. For example, the preparation and characterization of crystalline forms of related benzamides highlight the importance of polymorphism in determining the physical properties and stability of these compounds (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influencing their reactivity and interactions with biological targets. The study of Co(II) complexes of related compounds, for example, provides insights into their fluorescence properties and potential anticancer activity (Vellaiswamy & Ramaswamy, 2017). These reactions are crucial for understanding the chemical behavior and designing derivatives with improved properties.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are critical for their practical applications. The characterization of polymorphs and their thermal behavior provides valuable information for the development of pharmaceutical formulations and materials with specific characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, binding affinity to biological targets, and pharmacological activity, are essential for the development of therapeutic agents. Studies on the synthesis and pharmacological activity of benzamide derivatives shed light on their potential as drugs, highlighting the importance of chemical modifications in achieving desired biological effects (Yanagi et al., 1999).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-24-19-8-4-3-7-18(19)21-20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHZBFISZBCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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